3-(4-Aminophenyl)thiophene-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-11-10(5-6-14-11)8-1-3-9(13)4-2-8/h1-6H,13H2 |
InChI Key |
POUABRGUJRFAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C#N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Aminophenyl-Thiophene-Carbonitrile Architectures
The creation of the core 2-aminothiophene structure is often achieved through robust and well-documented multicomponent reactions. These methods are valued for their efficiency in assembling complex molecules from simple precursors.
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. organic-chemistry.orgresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene (B1212753) nitrile) and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition, cyclization, and tautomerization to yield the polysubstituted 2-aminothiophene. wikipedia.orgchemrxiv.org
To synthesize a precursor for 3-(4-Aminophenyl)thiophene-2-carbonitrile, a potential pathway involves the reaction of a suitable aryl ketone, malononitrile, and elemental sulfur. The classical conditions for the Gewald reaction have been extensively updated to improve yields, shorten reaction times, and enhance environmental compatibility. umich.edu Contemporary modifications include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Gewald reaction, often leading to higher yields in a fraction of the time required for conventional heating. wikipedia.orgorganic-chemistry.org
Catalyst Variations: While traditionally base-catalyzed, the reaction has been successfully promoted by various catalysts, including L-proline and solid-supported catalysts, which can offer milder reaction conditions and easier product isolation. organic-chemistry.orgresearchgate.netnih.gov
Solvent-Free and Aqueous Conditions: Green chemistry approaches have led to the development of Gewald reactions in water or under solvent-free conditions, reducing the reliance on volatile organic solvents. nih.gov
| Condition | Catalyst/Promoter | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Classical | Amine (e.g., Morpholine) | Ethanol, DMF | Well-established, versatile | researchgate.netwikipedia.org |
| Microwave-Assisted | Base or Catalyst | Various | Rapid reaction times, improved yields | wikipedia.orgorganic-chemistry.org |
| Organocatalyzed | L-Proline | Ethanol | Mild conditions, high yields | organic-chemistry.orgnih.gov |
| Aqueous | Sodium Polysulfides | Water | Environmentally friendly, catalyst-free | nih.gov |
Building on the principles of multicomponent reactions like the Gewald synthesis, one-pot procedures have been developed for the efficient construction of tetrasubstituted thiophenes. researchgate.net These strategies are highly convergent, minimizing the need for isolation and purification of intermediates, thereby saving time and resources. lnu.edu.cn
One such approach involves the reaction of ketene (B1206846) dithioacetals, which can be transformed through a sequence of steps in a single reaction vessel to yield highly substituted thiophenes. researchgate.net Another novel one-pot method for synthesizing tetrasubstituted thiophenes relies on the formation of a sulfur ylide-like intermediate, which undergoes intramolecular cyclization to form the thiophene (B33073) ring. d-nb.info These methods offer a practical route to complex thiophene structures from readily available starting materials. researchgate.netd-nb.info
Advanced Catalytic Approaches in Thiophene Derivatization
While the thiophene ring can be formed with substituents in place, a more flexible approach involves the creation of a simpler thiophene core followed by derivatization using advanced catalytic methods. This is particularly useful for introducing the aryl group at the C3 position.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, especially between sp²-hybridized carbon atoms. mdpi.comnih.gov This reaction is ideal for coupling an aryl group to a heterocyclic ring like thiophene. tandfonline.com A common strategy for synthesizing the target compound would involve the coupling of a halogenated thiophene derivative with an appropriate arylboronic acid. carroll.edu
Specifically, the synthesis could proceed via the Suzuki-Miyaura coupling of 3-bromo-thiophene-2-carbonitrile with (4-nitrophenyl)boronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. carroll.edu The resulting 3-(4-nitrophenyl)thiophene-2-carbonitrile serves as a direct precursor to the final product. carroll.edu
Recent advancements in this area focus on the development of highly efficient catalyst systems that allow for lower catalyst loadings and milder reaction conditions. For example, catalyst systems using palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands like SPhos have proven effective for the coupling of various bromothiophenes, achieving high yields with catalyst loadings as low as 0.25–1 mol%. nih.gov
| Thiophene Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | - | K₃PO₄ | - | mdpi.com |
| 2-Bromothiophene | Arylboronic acids | Novel Pd(II) complex | Pyrimidine-based | - | - | tandfonline.com |
| Various Bromothiophenes | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | dppf | - | - | nih.gov |
| Various Bromothiophenes | Arylboronic acids | Pd(OAc)₂ | SPhos | - | - | nih.gov |
Functionalization and Derivatization Strategies for Aminophenyl and Nitrile Groups
The final stage in the synthesis of this compound involves the manipulation of functional groups, most critically, the formation of the amino group on the phenyl ring.
The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis. jsynthchem.com When the synthetic route proceeds through a 3-(4-nitrophenyl)thiophene-2-carbonitrile intermediate, a subsequent reduction step is necessary. carroll.edu This reduction can be achieved using a variety of reagents and conditions, offering flexibility to accommodate other functional groups within the molecule. wikipedia.org
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com
Metal-Acid Systems: Classic reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this transformation. quimicaorganica.org
Metal Salts: Milder conditions can be achieved using reagents like tin(II) chloride (SnCl₂). commonorganicchemistry.com
The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the nitrile group or the thiophene ring.
| Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂ / Pd/C | Pressurized H₂, various solvents | High efficiency, clean workup. Can affect other reducible groups. | commonorganicchemistry.com |
| Fe / HCl (or AcOH) | Reflux | Cost-effective, widely used industrially. | commonorganicchemistry.comquimicaorganica.org |
| Sn / HCl | Acidic solution | Classic, reliable method. | quimicaorganica.org |
| SnCl₂ | Various solvents | Mild conditions, good for substrates with sensitive groups. | commonorganicchemistry.com |
| NaBH₄ / Catalyst | With catalysts like Ni(PPh₃)₄ | Can offer selectivity. | jsynthchem.com |
Spectroscopic Characterization Techniques and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Aminophenyl)thiophene-2-carbonitrile is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the thiophene (B33073) and phenyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The two protons on the thiophene ring would likely appear as doublets due to coupling with each other. The protons on the aminophenyl group would exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atom of the nitrile group (-C≡N) is expected to appear in the δ 115-125 ppm range. The carbons of the thiophene and phenyl rings would resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group would likely be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the nitrogen. Quaternary carbons, such as the two carbons of the thiophene ring bonded to the phenyl group and the nitrile group, would typically show weaker signals.
Expected ¹H and ¹³C NMR Data
Without experimental data, a precise data table cannot be generated. The following table illustrates the type of data that would be presented if available.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene-H | Doublet | Aromatic Region |
| Thiophene-H | Doublet | Aromatic Region |
| Aminophenyl-H (ortho to NH₂) | Doublet | Aromatic Region |
| Aminophenyl-H (meta to NH₂) | Doublet | Aromatic Region |
| -NH₂ | Broad Singlet | N/A |
| Thiophene-C (quaternary) | N/A | Aromatic Region |
| Thiophene-C (quaternary) | N/A | Aromatic Region |
| Nitrile-C | N/A | ~115-125 |
| Phenyl-C (quaternary) | N/A | Aromatic Region |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The nitrile group (-C≡N) would exhibit a sharp, intense absorption band around 2220-2260 cm⁻¹. The primary amine (-NH₂) group would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (thiophene and phenyl) would appear above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings are expected in the 1450-1600 cm⁻¹ region. Additionally, the C-S stretching vibration of the thiophene ring may be observed, though it is often weak.
Expected FT-IR Absorption Bands
This table represents typical values for the compound's functional groups, as specific experimental data is unavailable.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Thiophene, Phenyl | > 3000 |
| C≡N Stretch | Nitrile | 2220 - 2260 |
| C=C Stretch | Aromatic Rings | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for conjugated systems, where electrons can be promoted from lower to higher energy molecular orbitals.
The structure of this compound contains an extended conjugated system encompassing the phenyl ring, the thiophene ring, and the nitrile group. This conjugation is expected to result in strong UV absorption. The primary electronic transitions observed are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. du.edu These transitions are characteristic of compounds with double bonds and aromatic systems. The presence of the amino group (an auxochrome) and the nitrile group can influence the wavelength of maximum absorption (λₘₐₓ). The lone pair of electrons on the nitrogen of the amino group can also participate in n → π* transitions, though these are generally weaker than π → π* transitions. du.edu The extended conjugation in the molecule would likely shift the λₘₐₓ to longer wavelengths (a bathochromic or red shift) compared to the individual chromophores.
Expected UV-Vis Absorption Data
As no experimental spectrum was located, this table outlines the expected transitions. The λₘₐₓ values are estimations based on similar conjugated systems.
| Electronic Transition | Chromophore | Expected λₘₐₓ Range (nm) |
|---|---|---|
| π → π* | Phenyl-Thiophene Conjugated System | 250 - 400 |
The combined application of these spectroscopic methods provides a comprehensive and unambiguous characterization of the molecular structure and electronic properties of this compound, which is fundamental for its further study and potential applications in various fields of chemistry.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the optimized geometry and electronic characteristics of thiophene-based compounds. By solving the Schrödinger equation within the DFT framework, researchers can accurately model the molecule's three-dimensional structure and electron distribution.
Basis Set Selection and Functional Application (e.g., B3LYP, 6-311++G(d,p))
Theoretical calculations for 3-(4-Aminophenyl)thiophene-2-carbonitrile and its derivatives are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the accuracy of ab initio methods with the computational efficiency of density functional methods. To ensure a high level of accuracy, the B3LYP functional is typically paired with a large and flexible basis set, such as 6-311++G(d,p). This basis set includes diffuse functions (++) to describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules, providing a reliable description of the system's electronic structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and kinetic stability of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity.
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In studies of related thiophene (B33073) derivatives, the HOMO is often located over the aminophenyl and thiophene rings, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the cyano group and the thiophene ring, marking the regions susceptible to nucleophilic attack. For compounds similar to this compound, DFT calculations have reported energy gaps that are instrumental in predicting their charge transfer properties and reactivity.
FMO Parameters of a Related Thiophene Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.65 |
| ELUMO | -2.01 |
| Energy Gap (ΔE) | 3.64 |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations for a structurally similar thiophene compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface.
In MEP maps of aminophenyl-thiophene structures, the regions of negative electrostatic potential, typically colored red or yellow, are found around electronegative atoms like the nitrogen of the cyano group. These areas are rich in electrons and are thus susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are located around hydrogen atoms, particularly those of the amino group, indicating these are electron-deficient sites prone to nucleophilic attack. The intermediate potential regions are colored green. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between occupied and unoccupied orbitals within a molecule. This analysis focuses on hyperconjugative interactions, which are stabilizing effects resulting from the overlap of filled and vacant orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Quantum Chemical Descriptors and Reactivity Indices
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These quantum chemical parameters are essential for predicting how a molecule will behave in a chemical reaction.
Chemical Hardness, Softness, Electrophilicity Index, and Chemical Potential
Based on the HOMO and LUMO energy values, several key descriptors can be calculated:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
These indices provide a comprehensive framework for understanding the global reactivity of this compound.
Global Reactivity Descriptors
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Chemical Potential (μ) | -3.83 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 1.82 | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | 4.03 | μ² / 2η |
| Chemical Softness (S) | 0.27 | 1 / 2η |
Calculated values for a structurally similar thiophene compound, providing insight into its expected reactivity.
Fukui Functions for Nucleophilic and Electrophilic Attack Sites
Fukui functions are instrumental in predicting the reactivity and selectivity of a molecule by identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. nih.gov These calculations are typically performed using Density Functional Theory (DFT), for instance, with Becke's three-parameter functional (B3LYP) and a standard 6–311++G(d,p) basis set. nih.gov The Fukui function helps to understand where a molecule is most likely to accept or donate electrons. semanticscholar.org
For thiophene derivatives, these calculations can pinpoint specific atoms that are susceptible to attack. The values of ƒk+, ƒk−, and ƒk0 correspond to the sites for nucleophilic, electrophilic, and radical attacks, respectively. For instance, in studies of similar thiophene structures, specific carbon and nitrogen atoms have been identified as the most reactive sites. nih.gov A dual descriptor index (Δf(r)) further refines this prediction: a positive value indicates a site is favorable for nucleophilic attack, while a negative value suggests it is more likely to undergo an electrophilic attack. nih.gov Visual representations of Fukui functions show these reactive regions dispersed over the conjugated system of the molecule. researchgate.net
Table 1: Predicted Reactive Sites in Thiophene Derivatives based on Fukui Functions
| Type of Attack | Predicted Atom/Region | Rationale |
|---|---|---|
| Nucleophilic | Carbon atoms within the thiophene ring | Indicated by high ƒk+ values in related structures. nih.gov |
| Electrophilic | Nitrogen atom of the amino group | Identified by high ƒk- values in analogous compounds. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronically excited states of molecules. researchgate.net It is widely used to calculate properties like UV-Vis absorption spectra, excitation energies, and oscillator strengths, which are fundamental to understanding a compound's photophysical behavior. cnr.itresearchgate.net
For thiophene-based materials, which are significant in organic electronics, TD-DFT can elucidate the nature of low-lying excited states. nih.gov However, it is noted that for some thiophene and thienoacene compounds, standard TD-DFT approximations can sometimes lead to qualitatively incorrect results, such as spurious state inversion or wrong excitation characters. nih.gov Despite this, TD-DFT remains a primary tool for modeling photochemical processes. cnr.it Calculations on thiophene-diketopyrrolopyrrole (TDPP) derivatives, for example, have shown that their photophysics are governed by two key excited electronic states, one optically bright and one dark. The energy ordering and the dynamics of conversion between these states dictate properties like fluorescence quantum yields. nih.gov The choice of functional, such as CAM-B3LYP, is crucial for obtaining accurate results for charge-transfer states. researchgate.net
Table 2: Representative TD-DFT Data for Thiophene-Based Systems
| Property | Typical Calculated Value/Observation | Significance |
|---|---|---|
| Excitation Energy (S1) | Varies depending on conjugation and substituents | Determines the energy of the first major absorption peak. |
| Oscillator Strength (f) | > 0 for bright states | Indicates the probability of an electronic transition. |
| Major Orbital Contribution | Often HOMO → LUMO | Describes the nature of the electronic excitation (e.g., π→π*). nih.gov |
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are frequently used to predict the NLO response of molecules. Key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β), which are responsible for effects like electro-optic modulation. researchgate.netfrontiersin.org
For organic molecules like thiophene derivatives, the presence of an extended π-conjugated system connecting electron-donating (like the amino group) and electron-accepting (like the carbonitrile group) moieties is a classic design strategy for enhancing NLO properties. journalirjpac.com Theoretical calculations on conjugated thiophene oligomers and other organic compounds have demonstrated that their NLO response can be significant. nih.govjournalirjpac.com DFT calculations using functionals like B3LYP or CAM-B3LYP can provide reliable estimations of these properties. journalirjpac.comnih.gov The calculated hyperpolarizability values indicate the potential of a compound to be used in NLO devices. frontiersin.org
Table 3: Calculated NLO Properties for Representative Organic Molecules
| Molecule Type | Property | Calculated Value (example) | Basis Set/Method |
|---|---|---|---|
| Non-fullerene acceptor | ⟨α⟩ | 3.485 × 10⁻²² esu | M06/6-31G(d,p) nih.gov |
| Non-fullerene acceptor | βtotal | 13.44 × 10⁻²⁷ esu | M06/6-31G(d,p) nih.gov |
| Octaphyrin derivative | β | Varies with substituents | CAM-B3LYP/6-311++G(2d,2p) frontiersin.org |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice, which dictates the crystal packing. nih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals forces. mdpi.com
Table 4: Common Intermolecular Contacts in Thiophene Derivative Crystals
| Contact Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40-55% | Represents van der Waals forces and is often the most significant contributor. nih.govnih.gov |
| C···H/H···C | 15-20% | Indicates interactions involving carbon and hydrogen atoms. nih.gov |
| N···H/H···N | 10-15% | Often corresponds to N—H···N or N—H···acceptor hydrogen bonds. nih.gov |
| O···H/H···O | 5-15% | Represents hydrogen bonding involving oxygen atoms. nih.gov |
Ligand-Protein Interaction Analysis via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg It is a critical tool in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. nih.govijpsonline.com The process involves placing the ligand into the active site of the protein and calculating a binding score or energy, which estimates the binding affinity. ekb.egnih.gov
Thiophene-based scaffolds are present in many biologically active compounds, and molecular docking studies are frequently performed to understand their mechanism of action. nih.govnih.gov For example, thiophene-3-carbonitrile derivatives have been studied as potential inhibitors of the MurF enzyme, a target in antibacterial drug discovery. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov These insights are crucial for the rational design of more potent and selective inhibitors. nih.gov
Table 5: Illustrative Molecular Docking Results for Heterocyclic Ligands
| Protein Target | Ligand Type | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Tubulin | Tetrahydrobenzo[b]thiophene | -8.0 to -12.0 | SER 178, GLN 11 nih.gov |
| ER Protein | 1,3,4-Oxadiazole | -9.0 to -10.0 (PLP Fitness) | ASP 351, TRP 383 ekb.eg |
| MurF Enzyme | Thiophene-3-carbonitrile | Varies | Not specified nih.gov |
Advanced Material Applications and Functional Exploration
Applications in Organic Electronics and Optoelectronic Devices
The inherent electronic properties of the thiophene (B33073) ring—namely its electron-rich nature, structural rigidity, and capacity for π-electron delocalization—make its derivatives prime candidates for organic semiconductors. nih.govnbinno.com The functionalization with aminophenyl (donor) and carbonitrile (acceptor) groups allows for precise tuning of energy levels (HOMO/LUMO), charge transport capabilities, and light-emission characteristics, making these scaffolds highly valuable in various optoelectronic devices. nih.govnih.gov
In the field of OLEDs, derivatives of the aminophenyl-thiophene scaffold are widely utilized as emitters and charge-transport materials. nbinno.comnih.gov The combination of an electron-donating amine moiety with the thiophene π-system enhances charge mobility and light-emitting properties. nbinno.com Thiophene-based emitters can achieve high quantum efficiencies and tunable emission spectra across the visible and near-infrared (NIR) regions. frontiersin.org For instance, introducing a thiophene π-bridge between a donor (like triphenylamine) and an acceptor can red-shift the emission peak significantly without sacrificing efficiency, a crucial strategy for developing deep-red and NIR emitters. frontiersin.org Multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters that incorporate a five-membered thiophene ring as the π-core have demonstrated excellent performance, achieving high external quantum efficiencies (EQE) and reduced efficiency roll-off at high luminance. rsc.org
Interactive Table: Performance of Thiophene-Based Emitters in OLEDs
Interactive Table: Performance of Thiophene Derivatives in Organic Solar Cells
Thiophene-based polymers and oligomers are among the most successful semiconductors for Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobilities. nih.govdntb.gov.ua The ability of thiophene units to self-organize into well-ordered, π-stacked structures is critical for efficient charge transport. nih.gov Thienothiophene-containing polymers have achieved some of the highest mobilities among polymer FETs. nih.gov While many high-performance thiophene semiconductors are p-type (hole-transporting), strategic design, including the incorporation of electron-withdrawing groups like nitriles, has led to the development of efficient n-type (electron-transporting) oligothiophenes with mobilities approaching 1 cm²/(Vs). researchgate.net This development is crucial for creating complementary logic circuits, a key goal in "plastic electronics". researchgate.net
Interactive Table: Performance of Thiophene-Based Organic Field-Effect Transistors
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The modular and crystalline nature of COFs and MOFs allows for the precise incorporation of functional organic units to create materials with tailored properties for gas storage, separation, and catalysis. nih.govresearchgate.net Thiophene derivatives, with their defined geometry and rich electronic characteristics, are valuable building blocks for these porous materials. researchgate.net
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from light elements linked by strong covalent bonds. The incorporation of electroactive monomers like thiophene is a key step toward using COFs in electronic devices. nih.govmit.edu Thiophene-based building blocks, such as thiophene-, bithiophene-, and thienothiophene-diboronic acids, have been successfully used to synthesize 2D COFs. nih.govmit.edu These materials feature stacked π-systems that form ordered 1D columns, which are ideal for charge and exciton (B1674681) transport. nih.gov However, the direct use of simple thiophene monomers can be challenging due to the bond angles they provide, which can hinder the formation of extended porous networks. researchgate.netmdpi.com To overcome this, researchers have engineered a variety of thiophene derivatives that are more suitable for COF synthesis while retaining the intrinsic electronic properties of the thiophene core. researchgate.netmdpi.com
Interactive Table: Examples of Thiophene-Based Covalent Organic Frameworks
Metal-Organic Frameworks (MOFs) are built from metal ions or clusters coordinated to organic ligands. researchgate.net The introduction of sophisticated ligands with inherent functionalities is a growing trend in MOF chemistry. researchgate.net Ligands containing thiophene units can be used to construct MOFs with interesting properties. The sulfur atom in the thiophene ring and additional functional groups like amines or nitriles can act as coordination sites for metal ions. Functional pendants such as -NH2 attached to the organic linkers can influence gas adsorption capacities, photoluminescence, and chemical sensing abilities of the resulting MOF. nih.gov For example, a series of multifunctional MOFs has been synthesized using ligands where various functional groups, including an amino group (-NH2), were attached to the linker, affecting the framework's interpenetration and its performance in gas adsorption and luminescence-based sensing. nih.gov
Photocatalytic Applications
The thiophene ring system is a potent chromophore, capable of absorbing ultraviolet and visible light, a key property for photocatalysis. mdpi.commdpi.com When incorporated into larger polymeric structures like Covalent Organic Frameworks (COFs) or Covalent Triazine Frameworks (CTFs), materials derived from thiophene-based monomers exhibit significant photocatalytic activity. mdpi.combohrium.com The presence of sulfur atoms and extended π-conjugated systems in these frameworks enhances light absorption, improves charge separation and migration, and provides active sites for catalytic reactions. mdpi.com Molecules like 3-(4-aminophenyl)thiophene-2-carbonitrile serve as ideal precursors for such materials, with the amine group providing a reactive site for polymerization.
These thiophene-based frameworks have proven effective as recyclable, metal-free heterogeneous photocatalysts for various organic transformations, including the oxidative coupling of amines to imines and the cross-coupling of thiols to produce disulfides. mdpi.combohrium.com The reactions are typically driven by visible light under environmentally friendly conditions, using air as a clean oxidant. bohrium.com
| Photocatalyst System | Reaction | Conditions | Conversion/Yield | Selectivity |
| Thiophene-based CTF (TP-CTF) | Oxidative Coupling of Benzylamine | Visible Light (λ > 400 nm), Room Temp | 100% Conversion | >99% for Imine |
| Thiophene-based COFs | Dehydrogenative Cross-Coupling of Thiols | Visible Light, Air, Ethanol | Broad Substrate Scope with Good Yields | High for Unsymmetric Disulfides |
This table presents data for representative photocatalytic systems based on thiophene derivatives, illustrating the potential of materials derived from precursors like this compound.
Light-Driven Transformations and Hydrogen Peroxide Synthesis
The photocatalytic power of thiophene-based materials extends to the sustainable synthesis of hydrogen peroxide (H₂O₂). bohrium.com Covalent triazine frameworks incorporating thieno[3,2-b]thiophene (B52689) units have been shown to photocatalytically produce H₂O₂ from water and oxygen. bohrium.com These materials can achieve impressive H₂O₂ production rates, reaching 4.77 mmol h⁻¹ g⁻¹ in pure water and up to 46.84 mmol h⁻¹ g⁻¹ in a benzyl (B1604629) alcohol/water system. bohrium.com
Chemosensing and Molecular Recognition
Thiophene derivatives are widely recognized for their exceptional photophysical properties, which make them excellent candidates for the development of fluorescent and colorimetric chemosensors. researchgate.netnih.gov The thiophene scaffold can be readily functionalized to create specific binding sites for various analytes, including metal ions. nih.gov The interaction between the sensor molecule and the analyte triggers a change in the electronic properties of the system, resulting in a detectable optical signal, such as a change in color or fluorescence intensity. researchgate.net
The design of these sensors often involves creating a "donor-π-acceptor" structure to facilitate intramolecular charge transfer (ICT), a process that is sensitive to the local environment. The this compound structure inherently contains a donor (aminophenyl) and an acceptor (carbonitrile) linked by a π-conjugated thiophene bridge, making it a foundational element for such sensor designs.
Fluorescent and Colorimetric Probes for Metal Ion Detection
Derivatives of the aminothiophene core structure have been successfully engineered into highly selective and sensitive probes for a variety of metal ions. nih.govnih.govnih.gov These sensors can operate through different mechanisms, including chelation-enhanced fluorescence (CHEF), fluorescence quenching, or ratiometric sensing, and often allow for visual "naked-eye" detection. nih.govnih.gov
For instance, a phenothiazine-thiophene acetonitrile (B52724) derivative has been developed for the trilateral detection of copper ions (Cu²⁺), exhibiting a distinct color change from yellow to reddish-brown and fluorescence quenching upon binding. nih.gov Another study detailed a thiophene-appended benzothiazole (B30560) compound that acts as a ratiometric fluorescent sensor for cadmium (Cd²⁺), with its emission peak shifting significantly from 496 nm to 549 nm. nih.gov Furthermore, thiophene-based Schiff bases have been synthesized to act as bifunctional sensors, capable of detecting both aluminum (Al³⁺) and zinc (Zn²⁺) through a "turn-on" fluorescence response. nih.gov
| Thiophene-Based Sensor | Target Ion(s) | Sensing Method | Observed Change | Limit of Detection (LOD) |
| Phenothiazine-Thiophene Acetonitrile (PTZ-SCN) | Cu²⁺ | Colorimetric & Fluorometric | Yellow to Reddish-Brown, Fluorescence Quenching | 1.046 x 10⁻⁸ M nih.gov |
| Thiophene-Appended Benzothiazole (L2) | Cd²⁺ | Ratiometric Fluorometric | Emission Red Shift (496 nm to 549 nm) | 2.25 nM nih.gov |
| Thiophene-Based Schiff Base (TS) | Al³⁺ / Zn²⁺ | Fluorometric "Turn-On" | Significant Fluorescence Enhancement | 3.7 x 10⁻⁹ M (Al³⁺), 3.0 x 10⁻⁸ M (Zn²⁺) nih.gov |
This table summarizes the performance of various chemosensors built upon the thiophene framework, demonstrating the versatility of this chemical class in detecting environmentally and biologically important metal ions.
Coordination Chemistry of 3 4 Aminophenyl Thiophene 2 Carbonitrile and Analogues
Design and Synthesis of Metal Complexes with Thiophene (B33073) and Aminophenyl Ligands
The design of metal complexes utilizing ligands such as 3-(4-aminophenyl)thiophene-2-carbonitrile is rooted in the versatile coordination capabilities of the thiophene scaffold and its functional substituents. nih.govdiva-portal.orgnih.gov Thiophene and its derivatives are known to form stable complexes with a variety of transition metals, and the incorporation of aminophenyl and nitrile groups provides specific donor sites for targeted metal-ligand interactions. derpharmachemica.comacs.orgnih.gov The synthesis of these complexes is typically achieved through direct reactions between the ligand and a suitable metal salt in an appropriate solvent. nih.gov
A general and widely employed synthetic strategy involves the dissolution of the thiophene-based ligand in a solvent such as methanol (B129727) or ethanol. nih.gov A solution of the desired metal salt, for instance, a metal(II) chloride or perchlorate, is then added to the ligand solution. The mixture is often stirred at room or elevated temperatures for a period ranging from a few hours to several days to facilitate the complexation reaction. The resulting metal complex, which is often insoluble in the reaction medium, can then be isolated by filtration. In many cases, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion techniques. nih.gov
The stoichiometry of the resulting complex, i.e., the ligand-to-metal ratio, can be controlled by adjusting the molar ratios of the reactants. nih.gov For instance, reacting the ligand with a metal salt in a 2:1 molar ratio frequently yields complexes where two ligand molecules coordinate to a single metal center. nih.gov However, the final structure is also influenced by the nature of the metal ion, its preferred coordination geometry, and the presence of competing coordinating anions from the metal salt (e.g., chloride ions). nih.gov The synthesis of thiophene-based Schiff base ligands and their subsequent complexation with metal ions is also a common strategy for creating structurally diverse coordination compounds. nih.govresearchgate.net
Metal-Ligand Bonding and Structural Characteristics of Coordination Compounds
In these types of complexes, the metal center can adopt various coordination geometries, which are influenced by the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligands. york.ac.uk Common geometries observed for transition metal complexes with related ligands include distorted tetrahedral and square planar arrangements. nih.govrsc.org For example, Zn(II) complexes with thiophene-derived ligands have been observed to adopt a distorted tetrahedral geometry. nih.gov The decrease in inter-electronic repulsion parameters upon complexation, known as the nephelauxetic effect, indicates a degree of covalent character in the metal-ligand bond, as electron density is shared between the metal and the ligand. dalalinstitute.com
X-ray crystallographic studies reveal the specific atoms involved in the coordination. While the thiophene sulfur atom can coordinate to a metal, it is often the appended functional groups that act as the primary donor sites. nih.govlongdom.org The structural data from these studies, such as the distances between the metal and the coordinating nitrogen atoms of the amine and nitrile groups, are critical for defining the nature of the metal-ligand bond. ed.ac.uk
| Complex Type | Metal Ion | Coordination Geometry | Representative M-N Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Zn(L)₂Cl₂] | Zn(II) | Distorted Tetrahedral | ~2.0 - 2.2 | nih.gov |
| [Cu(L)₂(anion)₂] | Cu(II) | Distorted Octahedral / Square Pyramidal | ~1.9 - 2.3 | nih.gov |
| [Co(L)Cl₂(solvent)] | Co(II) | Tetrahedral | ~2.0 - 2.1 | nih.gov |
| [Cu(L)(L')] | Cu(II) | Square Planar | ~1.9 - 2.0 | rsc.org |
Role of Amine and Nitrile Functionalities in Metal Coordination
The amine (-NH₂) and nitrile (-C≡N) groups are pivotal functionalities in the coordination chemistry of this compound. chiralen.com Both groups possess nitrogen atoms with lone pairs of electrons, making them effective Lewis bases capable of donating electron density to a metal center to form coordinate covalent bonds. nih.gov The spatial arrangement of these groups allows the ligand to act in a bidentate fashion, coordinating to a single metal ion through both the amine and nitrile nitrogen atoms. This chelation results in the formation of a stable five- or six-membered ring, which is an entropically favorable arrangement. nih.gov
The nitrile group is a versatile ligand in coordination chemistry. unibo.itnih.gov It most commonly behaves as a monodentate, "end-on" ligand, binding to the metal through its nitrogen atom. nih.gov The metal-nitrile bond is primarily a σ-donation from the nitrogen lone pair to an empty orbital on the metal. unibo.it However, there can also be a secondary contribution from π-back-donation, where the metal donates electron density from its d-orbitals into the π* antibonding orbitals of the C≡N triple bond. unibo.itnih.gov This back-donation, when significant, can lead to a weakening and lengthening of the C≡N bond. nih.gov
The amine group acts as a classic σ-donor ligand, forming a strong coordinate bond with the metal ion. nih.gov The participation of both the amine and nitrile groups in coordination can be readily confirmed using infrared (IR) spectroscopy. nih.gov Upon coordination to a metal, the stretching frequencies of the N-H bonds in the amine group and the C≡N bond in the nitrile group typically exhibit noticeable shifts compared to the free ligand. The ν(C≡N) stretch often shifts to a higher wavenumber (blueshift) upon coordination due to the kinematic coupling and the strengthening of the σ-bond, although a decrease in frequency (redshift) can occur if π-back-donation is dominant. nih.gov Similarly, the N-H stretching vibrations are altered upon complexation, confirming the involvement of the amine nitrogen in the metal-ligand bond. nih.gov
| Functional Group | Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Reference |
|---|---|---|---|---|
| Amine (-NH₂) | ν(N-H) stretch | 3400 - 3250 | Shifted to lower frequency | nih.gov |
| Nitrile (-C≡N) | ν(C≡N) stretch | ~2220 | Shifted to higher or lower frequency | nih.gov |
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Methodologies for Structural Diversity
The functional properties of 3-(4-Aminophenyl)thiophene-2-carbonitrile are intrinsically linked to its molecular structure. Consequently, the development of novel synthetic methodologies that allow for precise control over its architecture and the introduction of diverse functional groups is a primary research focus.
One promising avenue is the application of Diversity-Oriented Synthesis (DOS). nih.govpitt.edu This strategy aims to generate libraries of structurally complex and diverse molecules from a common starting material. nih.govdundee.ac.uk For this compound, a DOS approach could involve modifying the core structure through various synthetic pathways, as depicted in the following hypothetical scheme:
Table 1: Hypothetical Diversity-Oriented Synthesis (DOS) Strategy
| Modification Site | Potential Reaction | Resulting Structural Diversity |
|---|---|---|
| Amino Group (-NH2) | Acylation, Sulfonylation, Alkylation | Introduction of various amide, sulfonamide, and secondary/tertiary amine functionalities. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of substituents like halogens, nitro groups, and alkyl groups at various positions. |
| Thiophene (B33073) Ring | C-H Activation/Functionalization | Direct introduction of functional groups at available positions on the thiophene ring. |
| Nitrile Group (-CN) | Hydrolysis, Reduction, Cyclization | Conversion to carboxylic acid, amine, or use as a building block for fused heterocyclic rings. |
Furthermore, advancements in metal-catalyzed cross-coupling reactions and multicomponent reactions are enabling the efficient construction of complex thiophene derivatives. nih.govresearchgate.net These methods offer high regioselectivity and compatibility with a wide range of functional groups, which is crucial for creating a diverse library of this compound analogs for screening in various applications. nih.gov For instance, palladium-catalyzed reactions are widely used for C-C bond formation to synthesize aryl-substituted thiophenes. researchgate.net
Advanced Spectroscopic Characterization and In Situ Studies
A deep understanding of the structure-property relationships of this compound and its derivatives requires sophisticated characterization techniques that go beyond routine analysis. While standard methods like NMR and mass spectrometry are essential for structural confirmation, advanced spectroscopic techniques are being increasingly employed to probe the finer details of molecular conformation, electronic structure, and dynamic processes.
High-resolution rotational spectroscopy, for example, can provide precise information on the equilibrium structure of thiophene and its isotopologues in the gas phase. nih.gov This level of detail is invaluable for benchmarking computational models and understanding the intrinsic properties of the thiophene core.
A significant frontier in characterization is the use of in situ and operando spectroscopic techniques. unito.it These methods allow for the real-time monitoring of chemical reactions and physical processes. For instance, operando infrared (IR) and UV-visible spectroscopy can be used to follow the polymerization of thiophene derivatives, providing insights into the reaction mechanism and the evolution of electronic properties as the polymer chain grows. unito.itresearchgate.net The application of such techniques to the synthesis or processing of materials derived from this compound could reveal crucial information about their formation and function.
Table 2: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| Rotational Spectroscopy | Precise molecular geometry and bond lengths/angles. nih.gov | Determination of the exact conformation of the molecule and its derivatives. |
| In Situ NMR Spectroscopy | Real-time monitoring of reaction intermediates and kinetics. | Elucidating the mechanism of novel synthetic reactions for its derivatives. |
| Operando UV-Vis Spectroscopy | Changes in electronic structure during a process (e.g., polymerization, doping). unito.it | Monitoring the formation and electronic properties of conductive polymers derived from the compound. |
| Transient Absorption Spectroscopy | Excited-state dynamics and charge carrier behavior. | Investigating the photophysical properties for applications in optoelectronics. |
Enhanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in the design and development of new materials. For this compound, enhanced computational modeling offers the potential to predict the properties of novel derivatives before their synthesis, thereby guiding experimental efforts and accelerating the discovery process.
Density Functional Theory (DFT) is a powerful method for investigating the electronic and structural properties of thiophene-based molecules. rsc.orgresearchgate.net DFT calculations can be used to predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra, which are crucial for applications in organic electronics. researchgate.netpku.edu.cn For example, computational studies on thiophene-based covalent triazine frameworks have been used to investigate their electronic structure and potential for hydrogen storage. acs.org
Molecular docking simulations are another important computational tool, particularly for predicting the interaction of molecules with biological targets. rsc.org By modeling the binding of this compound derivatives to specific proteins, it is possible to identify promising candidates for further biological evaluation.
The integration of machine learning with computational chemistry is an emerging area that could significantly impact the predictive design of new materials. By training algorithms on existing experimental and computational data, it may be possible to develop models that can rapidly predict the properties of a vast number of virtual compounds, enabling high-throughput screening of chemical space.
Table 3: Computational Methods for Predictive Design
| Method | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, absorption spectra. rsc.orgresearchgate.net | Guiding the design of derivatives with tailored optoelectronic properties. |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, UV-Vis absorption and emission spectra. researchgate.net | Predicting the photophysical behavior for applications in OLEDs and sensors. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions, solvation effects. | Understanding the behavior of the molecule in different environments and in the solid state. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. | Predicting the potential biological activity or material performance of new derivatives. |
Exploration of New Applications in Functional Materials
The unique combination of a donor (aminophenyl) and acceptor (cyano) group attached to a conductive thiophene backbone makes this compound a promising candidate for a variety of functional materials. While research into its specific applications is still emerging, the broader class of thiophene derivatives has shown significant promise in several areas.
In the field of organic electronics , thiophene-based materials are widely used due to their semiconducting properties. researchgate.net They are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govbeilstein-journals.org The donor-π-acceptor architecture of this compound is particularly well-suited for these applications, as it can facilitate intramolecular charge transfer, a key process in many optoelectronic devices.
Another exciting area is the development of sensors . The electronic and optical properties of conjugated polymers can be sensitive to their local environment, making them suitable for detecting a variety of analytes. researchgate.net Derivatives of this compound could be designed to exhibit changes in their fluorescence or conductivity upon binding to specific ions or molecules.
Furthermore, the ability of thiophenes to form well-ordered structures makes them attractive for creating covalent organic frameworks (COFs) . mdpi.com These porous, crystalline materials have potential applications in gas storage, catalysis, and sensing. The functional groups on this compound could serve as reactive sites for the construction of novel COFs with tailored pore sizes and functionalities.
The exploration of nonlinear optical (NLO) materials is another promising direction. The replacement of benzene (B151609) rings with thiophene rings in donor-acceptor systems has been shown to significantly enhance second-order NLO properties. rsc.org The inherent charge asymmetry in this compound makes it a compelling candidate for further investigation in this area.
Table 4: Potential Applications in Functional Materials
| Application Area | Relevant Properties of Thiophene Derivatives | Potential Role of this compound |
|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Tunable HOMO/LUMO levels, charge carrier mobility. nih.govresearchgate.net | As a building block for emissive or charge-transporting materials. |
| Sensors | Sensitivity of optical and electronic properties to external stimuli. researchgate.net | As a core structure for fluorescent or conductometric sensors. |
| Covalent Organic Frameworks (COFs) | Ability to form rigid, porous structures. mdpi.com | As a functionalized linker for creating novel porous materials. |
| Nonlinear Optics | High second-order hyperpolarizability in donor-acceptor systems. rsc.org | As a chromophore for second-harmonic generation and other NLO applications. |
Q & A
Q. What are the established synthetic routes for 3-(4-Aminophenyl)thiophene-2-carbonitrile, and what reaction conditions optimize yield?
The compound can be synthesized via the Gewald reaction , a two-step process involving:
- Step 1 : Condensation of sulfur, an α-methylene carbonyl compound (e.g., 4-aminophenyl ketone), and a cyanoacetamide derivative.
- Step 2 : Cyclization under basic conditions (e.g., sodium ethoxide in ethanol at 60–80°C). Yields are optimized by controlling solvent polarity (ethanol/methanol), reaction time (6–12 hours), and stoichiometric ratios (1:1:1 for ketone, sulfur, and cyanoacetamide) .
Table 1 : Representative Reaction Conditions and Yields
| Precursors | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Aminophenylacetone, S, cyanoacetamide | NaOEt | Ethanol | 70 | 68–72 | |
| 4-Aminophenylpropanone, S, cyanoacetamide | K₂CO₃ | Methanol | 80 | 65–70 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (δ 6.8–7.5 ppm for aminophenyl) and nitrile carbon (δ 115–120 ppm).
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (N-H stretch).
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 225 (C₁₁H₈N₂S) .
Advanced Research Questions
Q. How do electronic effects of the 4-aminophenyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-donating amino group activates the thiophene ring toward electrophilic substitution. Computational studies (DFT) reveal:
- HOMO Localization : Enhanced electron density at the thiophene C-5 position, favoring Suzuki-Miyaura couplings with aryl halides.
- Reactivity Comparison : Substituents like nitro groups reduce coupling efficiency (HOMO-LUMO gap > 5 eV vs. 3.8 eV for amino) .
Table 2 : Substituent Effects on Reactivity
| Substituent (R) | HOMO (eV) | LUMO (eV) | Coupling Yield (%) |
|---|---|---|---|
| -NH₂ | -5.2 | -1.4 | 85–90 |
| -NO₂ | -6.1 | -2.3 | 40–45 |
Q. What strategies resolve contradictions in reported biological activity data for thiophene-carbonitrile derivatives?
Discrepancies in antimicrobial IC₅₀ values (e.g., 8–25 µM for S. aureus) arise from:
- Assay Variability : Broth microdilution vs. agar diffusion methods (±15% error).
- Structural Analogues : Subtle changes (e.g., biphenyl vs. methylphenyl substituents) alter membrane permeability. Standardize protocols using EUCAST guidelines and validate via dose-response curves .
Methodological Guidance
Q. How to design SAR studies for this compound derivatives?
- Core Modifications : Vary substituents at the thiophene C-4 and C-5 positions.
- Biological Assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using MIC assays.
- Data Analysis : Correlate logP values (calculated via HPLC) with cytotoxicity (HeLa cell line CC₅₀) to identify selectivity windows .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2).
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
Data Contradiction Analysis
Q. Why do some studies report poor solubility despite the compound’s polar functional groups?
The aminophenyl and nitrile groups create a dipole moment (~4.5 D), but planar aromaticity promotes π-π stacking in crystalline forms. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
